N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide
Description
Properties
IUPAC Name |
N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-7-12-11-13-8(6-18-11)5-16-10-4-2-1-3-9(10)14-15-16/h1-4,6-7H,5H2,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYLOMMECGMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CSC(=N3)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide typically involves the reaction of benzotriazole with thiazole derivatives under controlled conditions. One common method includes the use of formamide as a solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while substitution reactions can introduce various functional groups onto the benzotriazole or thiazole rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzotriazole and thiazole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazole can effectively inhibit the growth of various bacterial strains and fungi. For instance:
- Study Findings : A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated promising activity for several derivatives, suggesting that N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide may have similar potential .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research shows that compounds with similar structural features can inhibit cancer cell proliferation:
- Case Study : A series of thiazole derivatives were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results revealed that certain derivatives exhibited significant cytotoxic effects, indicating the potential for this compound to act as a lead compound in anticancer drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
Structural Analogues in Thiazole-Triazole/Benzotriazole Hybrids
Key Observations :
- Substituent Effects: The bromophenyl group in 9c enhances hydrophobic interactions in docking studies, while the phenolic group in 6a improves COX-2 selectivity . The target compound’s benzotriazole may offer superior hydrogen-bonding capacity compared to simple triazoles.
- Amide Variations : Formamide (target) vs. acetamide (6a, 9c) or benzamide () alters electronic properties and solubility. Formamide’s smaller size may improve membrane permeability.
Key Observations :
- Microwave-assisted synthesis (e.g., ) significantly reduces reaction time and improves yields compared to conventional methods. The target compound’s synthesis, if performed conventionally, may benefit from optimization using microwave techniques.
Physicochemical and Computational Insights
- Spectroscopic Validation : Compounds in were characterized via IR, NMR, and mass spectrometry, confirming purity and structure . Similar analyses would be critical for the target compound.
- Docking Studies: AutoDock4 () and ORTEP () are widely used for modeling interactions. The benzotriazole in the target compound may exhibit similar or superior binding due to its planar aromatic system.
Biological Activity
N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzotriazole under controlled conditions. The confirmation of the structure is achieved through various spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds containing benzotriazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzotriazole demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their activity.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 17h | Staphylococcus aureus | Comparable to Ciprofloxacin |
| 15a | E. coli | Potent antimicrobial agent |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies suggest that it exhibits moderate activity against fungal strains, potentially due to its ability to disrupt cell membrane integrity .
Antitubercular Activity
Certain derivatives have shown promising results in antitubercular assays. The mechanism of action is believed to involve inhibition of mycobacterial cell wall synthesis .
Study 1: Synthesis and Screening
A series of benzotriazole derivatives were synthesized and screened for their antibacterial and antifungal activities. Among these, N-[4-(1H-benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide was highlighted for its superior activity against Bacillus subtilis and Candida albicans .
Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR study, modifications to the benzotriazole and thiazole components were systematically evaluated. The findings indicated that specific substitutions at the thiazole ring significantly enhanced the biological activity of the compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with the condensation of 1H-benzotriazole-1-methanol with a thiazole precursor (e.g., 2-amino-4-chlorothiazole) in a polar aprotic solvent like DMF or DMSO under reflux (80–100°C).
- Step 2 : Introduce the formamide group via nucleophilic substitution or coupling reactions. Use catalysts such as EDCI/HOBt for amide bond formation .
- Optimization : Monitor reaction progress via TLC and adjust pH (neutral to slightly basic) to minimize side products. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Record - and -NMR spectra in deuterated DMSO or CDCl₃ to confirm substituent positions and purity. Key signals include the benzotriazole aromatic protons (δ 7.5–8.5 ppm) and thiazole C-H (δ 6.5–7.0 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Use SHELXL for refinement to resolve bond lengths/angles and confirm spatial arrangement of the benzotriazole and thiazole moieties .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Anticancer Screening : Use the NCI-60 cell line panel to test cytotoxicity (e.g., MTT assay). Compare growth inhibition (GP%) values across cell types (e.g., lung cancer A549 vs. melanoma LOX IMVI) .
- Antimicrobial Testing : Perform agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 μg/mL indicate promising activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?
- Methodology :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in GP% values for lung cancer cells (NCI-H522 vs. A549) may arise from differences in metabolic activity .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify differential gene/protein expression in responsive vs. non-responsive cell lines.
Q. What computational methods are used to model interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the formamide group and active-site residues (e.g., Asp/Glu) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can SHELX programs aid in refining the crystal structure of this compound?
- Methodology :
- Data Processing : Integrate diffraction data (e.g., from a Bruker D8 Venture) using SHELXS for phase determination. Refine with SHELXL by iteratively adjusting occupancy and thermal parameters .
- Validation : Use the CIF file to check for outliers (e.g., R-factor <5%, RMSD for bonds <0.02 Å) .
Q. How to design structure-activity relationship (SAR) studies to improve pharmacological properties?
- Methodology :
- Analog Synthesis : Modify the benzotriazole (e.g., halogenation) or thiazole (e.g., substituent at C4) moieties. Test derivatives for enhanced solubility (LogP) or potency.
- Data Table : SAR Analysis of Key Derivatives
| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | H | 12.3 | 2.1 |
| A | Cl (C6) | 8.7 | 2.5 |
| B | OCH₃ (C4) | 15.9 | 1.8 |
- Conclusion : Chlorination at benzotriazole C6 improves potency but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
